molecular formula C18H16ClNO5 B2794061 Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate CAS No. 866137-14-6

Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate

Cat. No.: B2794061
CAS No.: 866137-14-6
M. Wt: 361.78
InChI Key: HUINXFWINSOUFT-UHFFFAOYSA-N
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Description

Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate is an organic compound with a complex structure, featuring both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate typically involves a multi-step process. One common method includes the following steps:

    Formation of 3-chlorobenzoyl chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The 3-chlorobenzoyl chloride is then reacted with 4-aminophenylmalonic acid dimethyl ester in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for ester hydrolysis.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of corresponding substituted esters or amides.

Scientific Research Applications

Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

    Materials Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-{4-[(3-fluorobenzoyl)amino]phenyl}malonate
  • Dimethyl 2-{4-[(3-bromobenzoyl)amino]phenyl}malonate
  • Dimethyl 2-{4-[(3-methylbenzoyl)amino]phenyl}malonate

Uniqueness

Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate is unique due to the presence of the 3-chlorobenzoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from its analogs with different substituents on the benzoyl group.

Properties

IUPAC Name

dimethyl 2-[4-[(3-chlorobenzoyl)amino]phenyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5/c1-24-17(22)15(18(23)25-2)11-6-8-14(9-7-11)20-16(21)12-4-3-5-13(19)10-12/h3-10,15H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUINXFWINSOUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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